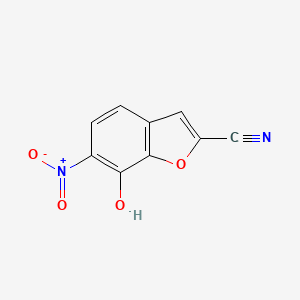
7-Hydroxy-6-nitro-1-benzofuran-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-6-nitro-1-benzofuran-2-carbonitrile is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring This particular compound is characterized by the presence of a hydroxyl group at the 7th position, a nitro group at the 6th position, and a carbonitrile group at the 2nd position on the benzofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-6-nitro-1-benzofuran-2-carbonitrile typically involves multi-step organic reactions. One common method includes the nitration of 7-hydroxy-1-benzofuran-2-carbonitrile, followed by purification processes to isolate the desired product. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the selective nitration at the 6th position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes using nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is carried out in a reactor with continuous monitoring of temperature and reaction time to optimize yield and purity. Post-reaction, the product is purified using techniques like recrystallization or chromatography.
Types of Reactions:
Oxidation: The hydroxyl group at the 7th position can undergo oxidation to form a ketone derivative.
Reduction: The nitro group at the 6th position can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The carbonitrile group at the 2nd position can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: 7-Keto-6-nitro-1-benzofuran-2-carbonitrile.
Reduction: 7-Hydroxy-6-amino-1-benzofuran-2-carbonitrile.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Hydroxy-6-nitro-1-benzofuran-2-carbonitrile is largely dependent on its functional groups. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The hydroxyl group may interact with biological targets through hydrogen bonding, influencing the compound’s binding affinity and specificity. The carbonitrile group can act as an electrophilic center, facilitating interactions with nucleophilic sites in biological molecules.
Comparaison Avec Des Composés Similaires
7-Hydroxy-6-methyl-1-benzofuran-2-carbonitrile: Similar structure but with a methyl group instead of a nitro group.
6-Nitro-1-benzofuran-2-carbonitrile: Lacks the hydroxyl group at the 7th position.
7-Hydroxy-1-benzofuran-2-carbonitrile: Lacks the nitro group at the 6th position.
Uniqueness: 7-Hydroxy-6-nitro-1-benzofuran-2-carbonitrile is unique due to the presence of both hydroxyl and nitro groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical modifications and applications in various research fields.
Propriétés
Numéro CAS |
88220-76-2 |
|---|---|
Formule moléculaire |
C9H4N2O4 |
Poids moléculaire |
204.14 g/mol |
Nom IUPAC |
7-hydroxy-6-nitro-1-benzofuran-2-carbonitrile |
InChI |
InChI=1S/C9H4N2O4/c10-4-6-3-5-1-2-7(11(13)14)8(12)9(5)15-6/h1-3,12H |
Clé InChI |
KLZBCKOLRYNHPL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C1C=C(O2)C#N)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Chloro-5-[(3-chlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B14395632.png)

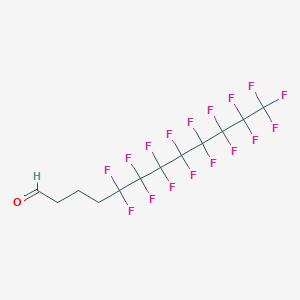
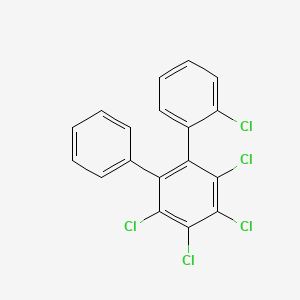
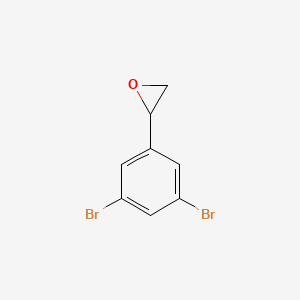
![(Dodecane-1,12-diyl)bis[bromo(diphenyl)stannane]](/img/structure/B14395660.png)
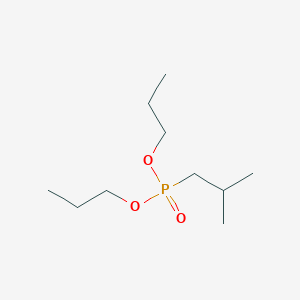
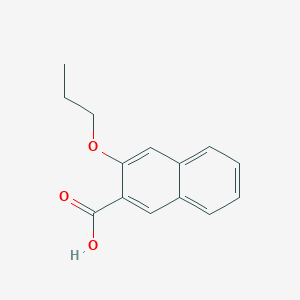
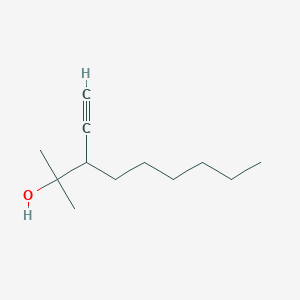

![N-[3-(2-Hydroxypropoxy)propyl]prop-2-enamide](/img/structure/B14395688.png)
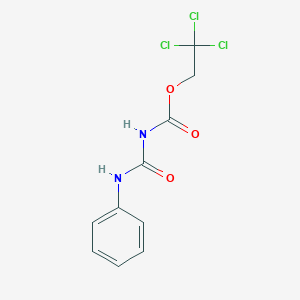
silane](/img/structure/B14395717.png)
